

Personal protective equipment for handling T0901317

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Compound of Interest

Compound Name: T0901317

Cat. No.: B1681857

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Essential Safety and Handling Guide for T0901317

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Operational Protocols, and Disposal of the Liver X Receptor (LXR) Agonist, **T0901317**.

This document provides crucial safety and logistical information for the handling and use of **T0901317** (CAS No: 293754-55-9), a potent and selective agonist for the Liver X Receptor (LXR) and Farnesoid X Receptor (FXR). Adherence to these guidelines is essential to ensure personal safety and experimental integrity.

Chemical and Physical Properties

A summary of the key quantitative data for **T0901317** is presented below for easy reference.

Property	Value
Molecular Formula	C ₁₇ H ₁₂ F ₉ NO ₃ S
Molecular Weight	481.33 g/mol
Purity	≥98%
Solubility	Soluble to 100 mM in DMSO and 100 mM in ethanol.
Storage	Store at +4°C for short-term and -20°C for long-term (up to 3 years).[1]

Personal Protective Equipment (PPE)

Given that **T0901317** is a potent, biologically active molecule, a stringent PPE protocol is mandatory at all times.

PPE Category	Specification	Rationale
Hand Protection	Nitrile or other chemical-resistant gloves.	To prevent dermal absorption.
Eye Protection	Chemical safety goggles or a full-face shield.	To protect eyes from splashes or aerosols.
Body Protection	A lab coat or a solid-front barrier gown. A chemical-resistant apron is recommended when there is a high risk of splashing.	To protect skin and clothing from contamination.
Respiratory Protection	A respirator with a P100 filter is recommended, especially when handling the solid compound, to prevent inhalation of dust particles.	To prevent respiratory tract exposure.

Operational Plan: Step-by-Step Handling Procedures

All handling of **T0901317**, particularly in its solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.

Preparation of Stock Solutions

- **Work Area Preparation:** Ensure the chemical fume hood is certified and functioning correctly. Cover the work surface with absorbent, plastic-backed pads.
- **Weighing:** If starting from the solid compound, perform this task inside the fume hood on a tared weigh boat. Take care to minimize the creation of dust.
- **Reconstitution:** To prepare a stock solution, add the desired volume of solvent (e.g., DMSO) to the vial using a calibrated pipette or a Luer-Lok syringe. Cap the vial securely and vortex until the solid is completely dissolved. A common stock solution concentration is 100 mM in DMSO.^[2]
- **Dilution:** Perform all serial dilutions within the fume hood.
- **Labeling:** Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

Post-Handling Procedures

- **Decontamination:** Wipe down all surfaces, equipment, and the exterior of vials with 70% ethanol or another appropriate deactivating agent.
- **Waste Disposal:** Dispose of all contaminated disposable items, such as gloves, absorbent pads, and weigh boats, as hazardous chemical waste according to your institution's guidelines.

Disposal Plan

Proper disposal of **T0901317** and associated waste is critical to prevent environmental contamination and ensure safety.

- **Solid Waste:** This includes any contaminated gloves, absorbent pads, weigh boats, and empty vials. These items should be collected in a designated, sealed hazardous waste container.
- **Liquid Waste:** This includes unused stock solutions, experimental media containing **T0901317**, and solvent rinses. Liquid waste should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocols

T0901317 is a versatile tool in various research applications. Below are detailed methodologies for key experiments.

In Vitro Cell Culture Protocol

This protocol outlines the treatment of cultured cells with **T0901317** to study its effects on gene expression and cellular pathways.

- **Cell Seeding:** Plate cells (e.g., macrophages, cancer cell lines) in appropriate culture vessels and allow them to adhere overnight.
- **Preparation of Working Solution:** Prepare a working solution of **T0901317** by diluting the stock solution in cell culture medium to the desired final concentration. For example, to treat cells with 10 μM **T0901317**, dilute the 100 mM DMSO stock solution 1:10,000 in the culture medium. It is crucial to also prepare a vehicle control (medium with the same concentration of DMSO) to account for any effects of the solvent.
- **Cell Treatment:** Remove the old medium from the cells and replace it with the medium containing **T0901317** or the vehicle control.
- **Incubation:** Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).^[1]
- **Analysis:** Following incubation, cells can be harvested for various downstream analyses, such as quantitative real-time PCR (qRT-PCR) to measure changes in gene expression,

western blotting to assess protein levels, or functional assays.

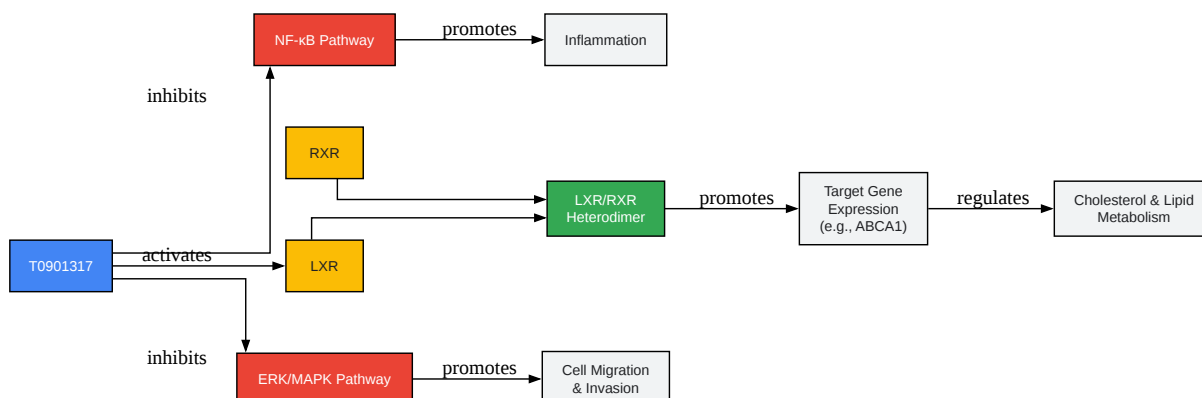
In Vivo Animal Dosing Protocol (Mouse Model)

This protocol describes the administration of **T0901317** to mice to investigate its in vivo effects. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

- Animal Model: C57BL/6 mice are commonly used.[3]
- Formulation for Injection: A formulation for intraperitoneal (i.p.) injection can be prepared by first dissolving **T0901317** in a suitable vehicle. For example, a stock solution in DMSO can be further diluted in a mixture of PEG300, Tween80, and sterile water.[4]
- Dosing: A typical dose used in studies is 50 mg/kg, administered via intraperitoneal injection twice weekly.[3]
- Monitoring: Animals should be monitored regularly for any adverse effects. Body weight and food intake are common parameters to track.
- Endpoint Analysis: At the end of the study period, tissues can be collected for various analyses, such as histology, gene expression analysis, or measurement of lipid levels.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated.



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Caption: **T0901317** signaling pathways.

Caption: General experimental workflow for **T0901317**.

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